methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate
Description
Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a 2-chlorophenyl substituent and an (E)-configured imine group. The compound’s structure is stabilized by conjugation between the hydrazinecarboxylate moiety and the aromatic ring, with the E-configuration confirmed via X-ray crystallography in related derivatives .
Properties
IUPAC Name |
methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYZVSUKGORJG-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324478 | |
| Record name | methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
200280-89-3 | |
| Record name | methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Indole derivatives, which might be structurally similar to the compound you’re asking about, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazine moiety linked to a methyl ester functional group and a dichlorophenyl group, which is often associated with enhanced pharmacological properties due to the presence of halogen atoms. Its molecular formula is with a molecular weight of approximately 233.66 g/mol.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The hydrazine and halogenated aromatic groups may contribute to this activity.
- Urease Inhibition : The compound has shown potential as a urease inhibitor, which could have implications in treating conditions related to urease-producing bacteria.
- Anticancer Potential : Similar hydrazone derivatives have been reported to exhibit anticancer activity, suggesting that this compound may also possess similar properties .
Synthesis Methods
Several synthesis routes have been developed for producing this compound:
- Condensation Reactions : The compound can be synthesized through the reaction of hydrazine derivatives with appropriate aldehydes.
- Complexation with Metals : Studies indicate that complexing the compound with transition metals may enhance its biological activity.
Case Studies
-
Antimicrobial Studies : Research has shown that derivatives of hydrazines exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, similar compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .
Compound Name Structure Features Biological Activity Methyl Hydrazine Simple hydrazine derivative Limited biological activity 2-Chlorobenzaldehyde Contains dichlorobenzene moiety Potential antimicrobial activity Hydrazone Derivatives Formed from hydrazines and aldehydes Exhibits varied biological activities - Urease Inhibition : The compound's urease inhibitory activity was assessed in vitro, showing promise as a therapeutic agent against infections caused by urease-producing organisms.
While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that the hydrazine functionality may interact with biological targets similarly to other known hydrazone derivatives. Further research is necessary to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
*Calculated based on formula C₉H₈ClN₂O₂.
Key Observations:
- Substituent Effects: Chlorine Position: The dichloro analog (2,3-dichlorophenyl) in increases molecular weight by ~35.6 g/mol compared to the target compound. Benzodioxol and Imidazole Groups: The compound in incorporates a benzodioxol ring (electron-rich) and an imidazole moiety (hydrogen-bonding capability), which may enhance antifungal activity via π-π stacking and target interactions . Trifluoromethylpyridinyl Group: The bulky, electron-deficient pyridinyl group in likely confers metabolic stability and distinct receptor affinity, making it suitable for agrochemical applications .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Functional Group Impact
*EWG = Electron-Withdrawing Group.
Q & A
Q. Basic
- Solvent system : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation.
- Temperature gradient : Gradual cooling from 40°C to room temperature promotes ordered crystal growth.
- Seeding : Introduce microcrystals to induce nucleation, as applied in similar hydrazine derivatives .
What challenges arise in interpreting mass spectrometry (MS) fragmentation patterns?
Q. Advanced
- Isotopic clusters : The chlorine atom (³⁵Cl/³⁷Cl) complicates peak assignment; high-resolution MS (HRMS) is essential for accurate mass determination .
- Fragmentation pathways : The hydrazinecarboxylate group often cleaves heterolytically, producing ions at m/z corresponding to [M-Cl]+ or [M-COOCH₃]+.
- Tandem MS (MS/MS) : Collision-induced dissociation (CID) clarifies fragmentation mechanisms .
Which analytical techniques are optimal for purity assessment?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (detection limit ~0.1%) .
- Elemental analysis : Validates C/H/N/Cl content within ±0.3% of theoretical values.
- Melting point : Sharp decomposition points (e.g., ~225°C) indicate high purity .
How can computational chemistry predict biological activity?
Q. Advanced
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; structural analogs show antimicrobial and anticancer potential .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends.
- ADMET prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
